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Compound of Interest

Compound Name: 3-Bromoisonicotinamide

CAS No.: 13958-99-1

Cat. No.: B084929

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 3-
Bromoisonicotinamide, a key building block in medicinal chemistry and materials science. By

delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as an essential

resource for the structural elucidation and quality control of this important molecule.

Introduction: The Significance of 3-
Bromoisonicotinamide
3-Bromoisonicotinamide, also known as 3-bromo-4-pyridinecarboxamide, is a halogenated

derivative of isonicotinamide, a form of vitamin B3. The introduction of a bromine atom at the 3-

position of the pyridine ring significantly alters the molecule's electronic properties and steric

profile, making it a valuable synthon for the development of novel pharmaceuticals and
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functional materials. Its structural rigidity and defined substitution pattern are crucial for

designing molecules with specific biological targets or material properties.

Accurate and unambiguous characterization of 3-Bromoisonicotinamide is paramount for its

effective use. Spectroscopic techniques are the cornerstone of this characterization, providing

a detailed fingerprint of the molecule's structure and purity. This guide will dissect the ¹H NMR,

¹³C NMR, IR, and MS data, offering insights into the interpretation of these spectra and the

experimental methodologies behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides information about the number of different types of protons,

their electronic environments, and their proximity to other protons. For 3-
Bromoisonicotinamide, the aromatic region of the spectrum is of particular interest.

Expected ¹H NMR Spectral Data (Predicted):

Due to the substitution pattern, we expect to see three distinct signals in the aromatic region,

corresponding to the protons at the C-2, C-5, and C-6 positions of the pyridine ring. The amide

protons will also give rise to signals, which are often broad and may exchange with deuterium

in certain solvents.
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Proton
Position

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-2 8.5 - 8.7
Singlet (or

narrow doublet)
-

Deshielded by

the adjacent

nitrogen atom

and influenced

by the bromine at

C-3.

H-6 8.4 - 8.6 Doublet ~5-6

Coupled to H-5.

Deshielded by

the adjacent

nitrogen atom.

H-5 7.6 - 7.8 Doublet ~5-6

Coupled to H-6.

Less deshielded

than H-2 and H-

6.

-CONH₂ 7.5 - 8.5 (broad)
Two broad

singlets
-

Chemical shift is

concentration

and solvent

dependent. The

two protons may

be

diastereotopic.

Causality Behind Experimental Choices in ¹H NMR: The choice of a deuterated solvent is

critical to avoid large solvent signals that would obscure the analyte's signals. Common

solvents like DMSO-d₆ or CDCl₃ are used. The concentration of the sample can affect the

chemical shift of the amide protons due to hydrogen bonding.[1]

Diagram of ¹H NMR Workflow:
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve 5-25 mg of 3-Bromoisonicotinamide in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) Transfer solution to a 5 mm NMR tube

Place NMR tube in the spectrometer Shim the magnetic field to achieve homogeneity Acquire ¹H NMR spectrum

Fourier transform, phase correction, and baseline correction Integrate signals to determine proton ratios Analyze chemical shifts, multiplicities, and coupling constants

Click to download full resolution via product page

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a

molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single

peak.

Expected ¹³C NMR Spectral Data (Predicted):

For 3-Bromoisonicotinamide, we anticipate six distinct signals: five for the pyridine ring

carbons and one for the carbonyl carbon of the amide group. The chemical shifts are

influenced by the electronegativity of neighboring atoms and the overall electronic structure of

the ring.
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Carbon Position
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 150 - 155
Adjacent to the electronegative

nitrogen atom.

C-3 120 - 125

Directly attached to the

bromine atom (heavy atom

effect).

C-4 140 - 145

Attached to the electron-

withdrawing carboxamide

group.

C-5 125 - 130 Aromatic carbon.

C-6 148 - 152 Adjacent to the nitrogen atom.

C=O 165 - 170
Carbonyl carbon of the amide

group.

Trustworthiness in ¹³C NMR Protocols: A self-validating system in ¹³C NMR involves ensuring a

sufficient number of scans to obtain a good signal-to-noise ratio, especially for quaternary

carbons which have longer relaxation times.[2] The use of a known internal standard like

tetramethylsilane (TMS) provides a reliable reference point (0 ppm).

Infrared (IR) Spectroscopy: Probing Functional
Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present

in a molecule. It is based on the principle that molecules absorb infrared radiation at specific

frequencies that correspond to the vibrational modes of their bonds.

Expected IR Absorption Bands:

The IR spectrum of 3-Bromoisonicotinamide will be characterized by absorptions

corresponding to the N-H and C=O bonds of the amide group, as well as vibrations of the

pyridine ring.
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Functional Group
Characteristic Absorption
(cm⁻¹)

Vibration Mode

Amide N-H
3100 - 3500 (two bands,

broad)

Symmetric and asymmetric

stretching

Aromatic C-H 3000 - 3100 Stretching

Carbonyl C=O 1650 - 1690 (strong) Stretching

Amide N-H 1600 - 1650 Bending

Aromatic C=C and C=N 1400 - 1600 Ring stretching

C-Br 500 - 600 Stretching

Authoritative Grounding in IR Spectroscopy: The interpretation of IR spectra is based on

extensive empirical data correlating vibrational frequencies with specific functional groups.

Standard texts and databases serve as authoritative references for these correlations.[3] The

use of Attenuated Total Reflectance (ATR) has become a standard, reliable method for

obtaining high-quality IR spectra of solid samples with minimal preparation.[4]

Diagram of ATR-FTIR Experimental Workflow:
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Instrument Setup

Sample Measurement

Data Analysis

Collect a background spectrum of the empty ATR crystal

Place a small amount of 3-Bromoisonicotinamide powder on the ATR crystal

Apply pressure to ensure good contact

Collect the sample spectrum

Process the spectrum (e.g., baseline correction)

Identify and assign characteristic absorption bands
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3-Bromoisonicotinamide
(Analyte)

Electron Ionization (70 eV)

Molecular Ion [M]⁺˙
(m/z ~201, 203)

Loss of ·CONH₂

[C₅H₄NBr]⁺˙
(m/z ~157, 159)

Loss of ·Br
[C₆H₅N₂O]⁺
(m/z ~122)

Loss of Br and CO
[C₅H₅N₂]⁺
(m/z ~93)

Click to download full resolution via product page

Caption: Fragmentation pathway of 3-Bromoisonicotinamide in EI-MS.

Safety and Handling
3-Bromoisonicotinamide, like many halogenated organic compounds, should be handled with

care in a laboratory setting. While specific toxicity data is limited, it is prudent to treat it as a

potentially hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses, gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials

such as strong oxidizing agents.

Conclusion
The spectroscopic characterization of 3-Bromoisonicotinamide through NMR, IR, and MS

provides a comprehensive and definitive structural confirmation. Each technique offers a

unique and complementary piece of the structural puzzle. For researchers in drug discovery

and materials science, a thorough understanding of these spectroscopic fingerprints is not just

a matter of analytical chemistry; it is a fundamental prerequisite for ensuring the quality, purity,

and ultimately, the successful application of this versatile chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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